molecular formula C21H17N3O6 B15226945 N-(4-Methoxybenzyl)-3-nitro-N-(4-nitrophenyl)benzamide

N-(4-Methoxybenzyl)-3-nitro-N-(4-nitrophenyl)benzamide

Cat. No.: B15226945
M. Wt: 407.4 g/mol
InChI Key: YVFURHVPAVLWKP-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)-3-nitro-N-(4-nitrophenyl)benzamide is a complex organic compound with the molecular formula C21H18N2O5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxybenzyl)-3-nitro-N-(4-nitrophenyl)benzamide typically involves multi-step organic reactions. One common method is the condensation of 4-methoxybenzylamine with 3-nitrobenzoyl chloride, followed by nitration of the resulting intermediate. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxybenzyl)-3-nitro-N-(4-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in aprotic solvents.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of N-(4-methoxybenzyl)-3-amino-N-(4-aminophenyl)benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(4-Methoxybenzyl)-3-nitro-N-(4-nitrophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(4-Methoxybenzyl)-3-nitro-N-(4-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy and benzamide groups can enhance the compound’s binding affinity to target proteins, influencing its overall activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxybenzyl)-3-nitro-N-(4-methylphenyl)benzamide
  • N-(4-Methoxybenzyl)-3-nitro-N-(4-phenyl)benzamide
  • N-(4-Methoxybenzyl)-3-nitro-N-(4-chlorophenyl)benzamide

Uniqueness

N-(4-Methoxybenzyl)-3-nitro-N-(4-nitrophenyl)benzamide is unique due to the presence of both methoxy and nitro groups on the benzyl and phenyl rings, respectively. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to its analogs. The specific arrangement of these groups can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H17N3O6

Molecular Weight

407.4 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-nitro-N-(4-nitrophenyl)benzamide

InChI

InChI=1S/C21H17N3O6/c1-30-20-11-5-15(6-12-20)14-22(17-7-9-18(10-8-17)23(26)27)21(25)16-3-2-4-19(13-16)24(28)29/h2-13H,14H2,1H3

InChI Key

YVFURHVPAVLWKP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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